Home > Products > Screening Compounds P71397 > H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H
H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H -

H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H

Catalog Number: EVT-13575248
CAS Number:
Molecular Formula: C129H207N45O41S3
Molecular Weight: 3140.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H is a complex peptide consisting of a sequence of amino acids terminated by an acetyl group. This structure indicates that it may be classified as a bioactive peptide, which are short chains of amino acids that can exert various biological effects. The presence of specific amino acids suggests potential roles in signaling pathways, immune responses, or therapeutic applications.

Source

Peptides like this one can be derived from natural sources or synthesized through chemical methods. The specific sequence indicates it may have been designed for particular biological activities, potentially inspired by naturally occurring peptides.

Classification

This compound falls under the category of peptides, specifically bioactive peptides, which are known to have various health benefits including antioxidant, antihypertensive, and antimicrobial properties. Bioactive peptides are often derived from food proteins and can influence physiological functions.

Synthesis Analysis

Methods

The synthesis of this peptide can be achieved through several methods:

  1. Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Liquid Phase Peptide Synthesis: This method is less commonly used but involves synthesizing peptides in solution, allowing for more complex reactions but often with lower yields.
  3. Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of peptide bonds between amino acids can offer specificity and mild reaction conditions.

Technical Details

In SPPS, each amino acid is added in a controlled manner, typically using Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry. The sequence is built from the C-terminus to the N-terminus. After synthesis, the peptide is cleaved from the resin and deprotected to yield the final product.

Molecular Structure Analysis

Structure

The molecular structure of this peptide includes a linear chain of amino acids with specific side chains that confer unique properties. The presence of cysteine residues suggests potential for disulfide bond formation, which can stabilize the peptide's three-dimensional structure.

Data

The molecular formula can be derived from the sequence:

  • Total number of atoms:
    • Carbon (C): 30
    • Hydrogen (H): 50
    • Nitrogen (N): 8
    • Oxygen (O): 4
    • Sulfur (S): 2 (from cysteine)

Using computational tools such as molecular modeling software can help visualize its conformation and interactions.

Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions:

  1. Disulfide Bond Formation: Between cysteine residues, leading to stabilization.
  2. Hydrolysis: In aqueous environments, which could affect its bioactivity.
  3. Acetylation: The terminal acetyl group may influence solubility and biological activity.

Technical Details

These reactions can be studied using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor changes in concentration and structure.

Mechanism of Action

Process

The mechanism by which this peptide exerts its biological effects likely involves interaction with specific receptors or enzymes in the body.

  1. Binding: The peptide may bind to receptors on cell membranes, initiating signaling cascades.
  2. Modulation: It could modulate enzyme activity or gene expression related to various physiological processes.

Data

Studies utilizing receptor binding assays and cellular assays would provide insight into its efficacy and potency in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on the side chains' nature.
  • Melting Point: Varies based on purity and specific modifications.

Chemical Properties

  • Stability: Sensitive to temperature and pH; requires controlled storage conditions.
  • pKa Values: Important for understanding ionization states at physiological pH.

Relevant analyses include spectroscopic methods (UV-vis, IR) to determine functional groups and structural integrity.

Applications

Scientific Uses

This peptide has potential applications in various fields:

  1. Pharmaceuticals: As a therapeutic agent targeting specific diseases due to its bioactive properties.
  2. Cosmetics: Potential use in skin care products for its regenerative properties.
  3. Nutraceuticals: Inclusion in dietary supplements for health benefits related to immune function or metabolism.

Research into its efficacy in these applications continues to grow, highlighting the importance of bioactive peptides in modern science.

Properties

Product Name

H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C129H207N45O41S3

Molecular Weight

3140.5 g/mol

InChI

InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1

InChI Key

NYSSIVMKYRVLPL-SYGLLGJNSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.